molecular formula C7H10O B3052255 5-(Methoxymethyl)cyclopenta-1,3-diene CAS No. 39872-54-3

5-(Methoxymethyl)cyclopenta-1,3-diene

Cat. No.: B3052255
CAS No.: 39872-54-3
M. Wt: 110.15 g/mol
InChI Key: RIFOWKSBHNPXRM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. The methoxymethyl group attached to the cyclopentadiene ring adds unique properties to this compound, making it of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)cyclopenta-1,3-diene typically involves the following steps:

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve the same principles as the laboratory synthesis but scaled up. This would include the use of continuous flow reactors for the cracking of dicyclopentadiene and automated systems for the methoxymethylation step to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the diene system.

    Substitution: Electrophilic substitution reactions can occur at the methoxymethyl group, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under mild heating conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Methoxymethyl chloride with sodium hydride in tetrahydrofuran under an inert atmosphere.

Major Products Formed

    Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Various substituted cyclopentadienes depending on the electrophile used.

Scientific Research Applications

5-(Methoxymethyl)cyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows for the formation of reactive intermediates, such as radicals and carbocations, which can then undergo further transformations. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-1,3-diene: The parent compound without the methoxymethyl group.

    5-Methylcyclopenta-1,3-diene: A similar compound with a methyl group instead of a methoxymethyl group.

    5-Ethylcyclopenta-1,3-diene: Another derivative with an ethyl group.

Uniqueness

5-(Methoxymethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxymethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it more versatile in certain chemical reactions and potentially more useful in specific applications, such as in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

5-(methoxymethyl)cyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFOWKSBHNPXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502112
Record name 5-(Methoxymethyl)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39872-54-3
Record name 5-(Methoxymethyl)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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